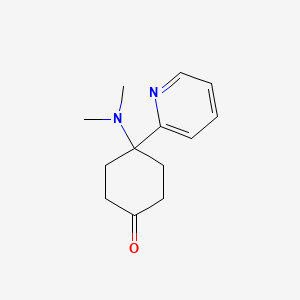
4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one
描述
4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one is a synthetic organic compound that features a cyclohexanone core substituted with a dimethylamino group and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclohexanone core: Starting from a suitable cyclohexane derivative, oxidation reactions can be employed to introduce the ketone functionality.
Introduction of the pyridinyl group: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative is reacted with the cyclohexanone intermediate.
Addition of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The dimethylamino and pyridinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while reduction could yield alcohols.
科学研究应用
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialized chemicals or materials.
作用机制
The mechanism of action for 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)-4-(pyridin-3-yl)cyclohexan-1-one: Similar structure with the pyridinyl group at a different position.
4-(Dimethylamino)-4-(pyridin-4-yl)cyclohexan-1-one: Another positional isomer.
4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-2-one: Variation in the position of the ketone group.
Uniqueness
The unique combination of the dimethylamino and pyridinyl groups on the cyclohexanone core may confer specific chemical and biological properties that distinguish it from similar compounds. These properties could include differences in reactivity, binding affinity, and overall stability.
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
4-(dimethylamino)-4-pyridin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-15(2)13(8-6-11(16)7-9-13)12-5-3-4-10-14-12/h3-5,10H,6-9H2,1-2H3 |
InChI 键 |
LUTOSMMOQSDXDA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4R)-3-[(4-fluorophenyl)acetyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B8334628.png)
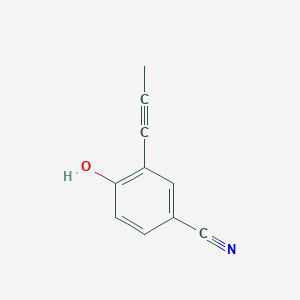



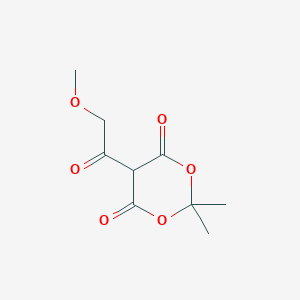
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-isonicotinic acid](/img/structure/B8334678.png)
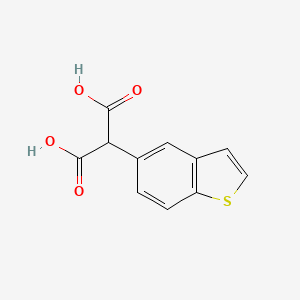

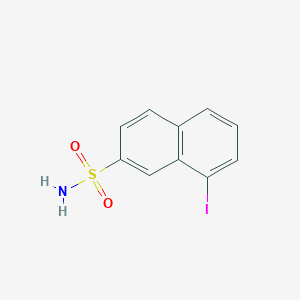
![6-[(Cyclopropylmethyl)amino]-5-nitronicotinic acid](/img/structure/B8334725.png)



